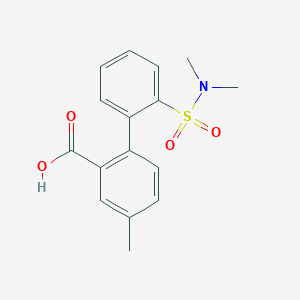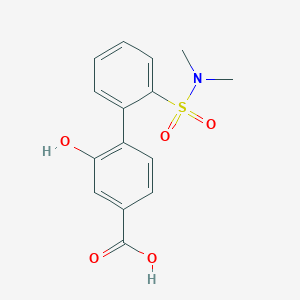
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, or 2-DMS-5-MBA, is a compound of great interest to the scientific community. It is a synthetic compound that has demonstrated a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-DMS-5-MBA has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, in the analysis of protein-protein interactions, and in the investigation of cellular signaling pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body.
Wirkmechanismus
2-DMS-5-MBA is a potent inhibitor of cytochrome P450 enzymes. These enzymes are responsible for metabolizing a wide range of drugs and environmental pollutants. By inhibiting the activity of these enzymes, 2-DMS-5-MBA can be used to study the effects of drugs and environmental pollutants on the body.
Biochemical and Physiological Effects
2-DMS-5-MBA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and environmental pollutants. It has also been shown to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases. Finally, it has been shown to modulate the activity of several cellular signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-DMS-5-MBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available commercially. It is also easy to synthesize, and it has a high purity of 95%. However, there are some limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, and so it may interfere with the metabolism of drugs and environmental pollutants. Furthermore, it is a relatively new compound, and so there is still much to be learned about its effects on the body.
Zukünftige Richtungen
2-DMS-5-MBA has great potential for use in scientific research. One potential future direction is to further investigate its effects on the body. This could include studying its effects on the metabolism of drugs and environmental pollutants, as well as its effects on cellular signaling pathways. Additionally, further research could be done to explore its potential therapeutic applications. For example, it could be studied to determine if it could be used to modulate the activity of enzymes, or to alter the activity of cellular signaling pathways. Finally, further research could be done to explore its potential applications in drug development, as it could be used as a tool to study the effects of drugs on the body.
Synthesemethoden
2-DMS-5-MBA is synthesized from 5-methoxybenzoic acid and 2-dimethylsulfamoylphenyl. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of two hours. The reaction yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(22-3)10-14(12)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCUUBFXLBYFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














